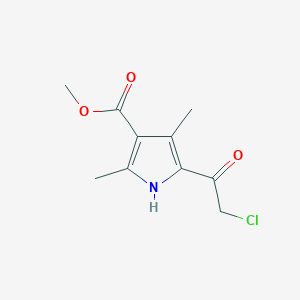

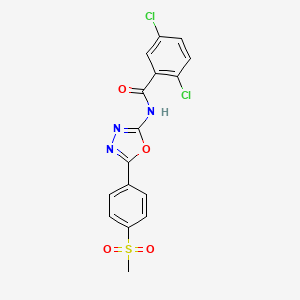

![molecular formula C20H26N6O4S B2553314 3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946210-86-2](/img/structure/B2553314.png)

3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide" is a benzamide-based molecule that is likely to be related to the class of compounds discussed in the provided papers. These compounds are of interest due to their potential pharmacological activities, particularly their anti-influenza virus properties .

Synthesis Analysis

The synthesis of related benzamide-based 5-aminopyrazoles involves a multi-step process starting with the reaction of benzoyl isothiocyanate with malononitrile in a KOH–EtOH solution, followed by alkylation with alkyl halides and subsequent reaction with hydrazine . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzamide-based heterocycles is characterized using mass spectroscopy, 1H NMR spectroscopy, IR, and X-ray analysis . These techniques provide detailed information about the molecular framework, functional groups, and the overall three-dimensional arrangement of the atoms within the molecule.

Chemical Reactions Analysis

The chemical reactivity of the related compounds includes their ability to undergo further transformations, such as the formation of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives . Additionally, the reaction of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides with thiols to yield 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones is another example of the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of dimethoxy and methoxyethyl groups suggests potential solubility in organic solvents, while the pyrazolo[3,4-d]pyrimidin moiety could contribute to the molecule's stability and reactivity. The antiviral activity against the H5N1 influenza virus indicates that these compounds can interact with biological systems, which is a significant aspect of their chemical properties .

Applications De Recherche Scientifique

Synthesis and Medicinal Applications

Novel heterocyclic compounds derived from related chemical frameworks have been synthesized for their potential medicinal properties. For example, research on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone as anti-inflammatory and analgesic agents highlights the therapeutic potential of these compounds. Such studies demonstrate the capacity for chemical innovation in the development of new pharmacological agents with specific biological activities, including COX-2 inhibition and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral and Anticancer Potential

Similarly, the creation of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable activity against the avian influenza virus, indicating the potential for these compounds to contribute to antiviral research and therapy (Hebishy, Salama, & Elgemeie, 2020). Moreover, novel pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase agents, underscoring the versatility of these compounds in addressing a range of health conditions (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Propriétés

IUPAC Name |

3,5-dimethoxy-N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O4S/c1-28-8-6-21-17-16-12-23-26(18(16)25-20(24-17)31-4)7-5-22-19(27)13-9-14(29-2)11-15(10-13)30-3/h9-12H,5-8H2,1-4H3,(H,22,27)(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEVYIDKGKWSBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

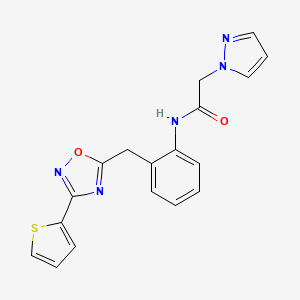

![N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553242.png)

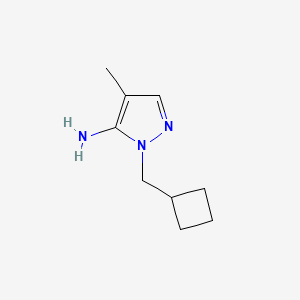

![N-benzyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2553250.png)

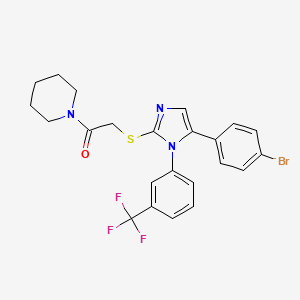

![7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553252.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2553253.png)